![molecular formula C19H20BrClN2O4S B4675970 4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide](/img/structure/B4675970.png)
4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide
Overview
Description
4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The exact mechanism of action of 4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory effects by inhibiting the production of certain cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide can induce apoptosis (programmed cell death) in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. In addition, it has been shown to reduce inflammation in animal models of rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide in lab experiments is its potential as a lead compound for the development of anti-cancer and anti-inflammatory drugs. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide. One direction is to further investigate its anti-cancer and anti-inflammatory effects in animal models and clinical trials. Another direction is to explore its potential use in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, more research is needed to understand its mechanism of action and potential side effects.
In conclusion, 4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide is a chemical compound that has shown promise in scientific research for its potential applications in the treatment of various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a lead compound for the development of new drugs.
Scientific Research Applications
4-Bromo-N-(4-chloro-benzyl)-N-(2-morpholin-4-yl-2-oxo-ethyl)-benzenesulfonamide has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-tumor activity in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-bromo-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrClN2O4S/c20-16-3-7-18(8-4-16)28(25,26)23(13-15-1-5-17(21)6-2-15)14-19(24)22-9-11-27-12-10-22/h1-8H,9-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTZWTLJIAWVNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN(CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(4-chlorophenyl)methyl]-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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